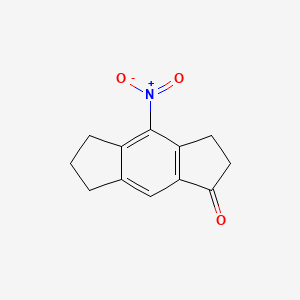

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is an organic compound with a complex polycyclic structure It features a nitro group attached to a tetrahydroindacenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted benzene derivative, followed by nitration and subsequent reduction steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indacenone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-amino-2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

Substitution: Various substituted indacenone derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one: shares structural similarities with other nitro-substituted polycyclic compounds, such as nitroindanes and nitronaphthalenes.

Uniqueness

- The unique combination of the tetrahydroindacenone core and the nitro group imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Actividad Biológica

4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 620592-44-1

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that 4-nitro derivatives can act against various microorganisms through mechanisms involving the production of reactive intermediates that damage DNA.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 1 | Candida krusei |

| Metronidazole | 1 | Helicobacter pylori |

In a study examining nitro compounds, it was found that the mechanism of action involves the reduction of the nitro group to form toxic intermediates that bind to DNA, leading to cell death .

2. Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds is noteworthy. They can inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways.

| Compound | Activity | Target |

|---|---|---|

| This compound | iNOS Inhibition | Promising |

| Nimesulide | COX-2 Inhibition | Established |

Studies have demonstrated that nitro-substituted compounds exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . The structural features of these compounds influence their biological activity, with the nitro group playing a critical role in modulating inflammatory responses.

3. Anticancer Activity

Recent investigations into the anticancer properties of nitro compounds have shown promising results. The ability to induce apoptosis in cancer cells has been linked to the formation of reactive oxygen species (ROS) upon activation of these compounds.

| Compound | Cancer Type | Mechanism |

|---|---|---|

| This compound | Breast Cancer | ROS Induction |

| Nitroimidazole Derivatives | Various Cancers | DNA Damage |

Research indicates that 4-nitro derivatives can enhance the efficacy of traditional chemotherapeutics by acting synergistically to increase oxidative stress within cancer cells .

Case Studies

Several studies have highlighted the biological activities of nitro-containing compounds:

- Antimicrobial Efficacy : A study reported that various nitro derivatives exhibited significant activity against resistant strains of bacteria and fungi.

- Anti-inflammatory Mechanisms : Research demonstrated that specific nitro fatty acids could effectively reduce inflammation in animal models by inhibiting key inflammatory mediators.

- Cancer Research : Investigations into the use of nitro compounds as adjuncts in chemotherapy revealed their potential to sensitize cancer cells to treatment by increasing oxidative stress.

Propiedades

IUPAC Name |

4-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)13(15)16/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLJNKUQAFQERG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3=O)C(=C2C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.